Chlorine trifluoride

Catalog No.
S604915
CAS No.
7790-91-2
M.F
ClF3
M. Wt
92.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorine trifluoride

CAS Number

7790-91-2

Product Name

Chlorine trifluoride

IUPAC Name

trifluoro-λ3-chlorane

Molecular Formula

ClF3

Molecular Weight

92.45 g/mol

InChI

InChI=1S/ClF3/c2-1(3)4

InChI Key

JOHWNGGYGAVMGU-UHFFFAOYSA-N

SMILES

FCl(F)F

solubility

Reacts with water (NIOSH, 2016)
decomposes in cold and hot water
Solubility in water: reaction
Reacts

Synonyms

chlorine trifluoride

Canonical SMILES

FCl(F)F

The exact mass of the compound Chlorine trifluoride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as reacts with water (niosh, 2016)decomposes in cold and hot watersolubility in water: reactionreacts. The United Nations designated GHS hazard class pictogram is Oxidizer;Compressed Gas;Corrosive;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Reactive - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Chlorine trifluoride (CAS: 7790-91-2) is an interhalogen compound recognized for its extreme reactivity as a powerful oxidizing and fluorinating agent. It is a colorless gas that condenses to a pale-greenish yellow liquid, and it is most often supplied and handled as a liquefied gas under its own vapor pressure at room temperature. This property makes it a critical, non-cryogenic alternative to elemental fluorine for specific, high-demand applications, including semiconductor chamber cleaning and nuclear fuel processing, where its intense reactivity is a process-enabling feature.

Substituting Chlorine Trifluoride with seemingly similar agents introduces significant process and infrastructure incompatibilities. Using elemental fluorine (F2), the most basic fluorinating agent, requires cryogenic storage and handling equipment due to its extremely low boiling point (-188 °C), a stark contrast to ClF3 which is a liquid under pressure at ambient temperatures. Switching to Bromine Trifluoride (BrF3), a liquid at standard conditions, fundamentally alters the physical state for gas-phase reactions and introduces a less reactive agent. Milder, more common agents like Nitrogen Trifluoride (NF3) require plasma activation to achieve cleaning efficiencies that ClF3 provides thermally, making them unsuitable for cleaning non-plasma-capable chambers. Therefore, the choice of ClF3 is dictated by specific requirements for intense, thermally-driven, gas-phase reactivity that cannot be met by these common substitutes without significant capital investment and process redesign.

Superior Processability: Non-Cryogenic Storage and Handling vs. Elemental Fluorine

Chlorine trifluoride's physical state offers a significant advantage in process design and handling over elemental fluorine. ClF3 has a boiling point of 11.75 °C, allowing it to be stored and transported as a liquid in pressurized cylinders at ambient temperature. In contrast, elemental fluorine (F2) has a boiling point of -188.1 °C, mandating expensive and complex cryogenic infrastructure for storage and delivery. This difference eliminates the need for cryogenic equipment, simplifying facility design and reducing operational costs for processes requiring a potent gas-phase fluorinating agent.

Evidence DimensionBoiling Point (at 1 atm)
Target Compound Data11.75 °C (Chlorine Trifluoride)
Comparator Or BaselineElemental Fluorine (F2): -188.1 °C
Quantified Difference199.85 °C higher boiling point than F2
ConditionsStandard atmospheric pressure.

This allows for ambient temperature storage and handling in standard high-pressure cylinders, avoiding the significant capital and operational costs of cryogenic systems required for elemental fluorine.

Process Control Advantage: Lower Reaction Initiation Temperature in Nuclear Fuel Processing

In the production of uranium hexafluoride (UF6) from uranium metal, a key step in nuclear fuel processing, chlorine trifluoride provides a significant process control advantage over elemental fluorine. The reaction of uranium metal with ClF3 proceeds smoothly at moderate temperatures (50-80 °C) to form volatile UF6. In contrast, the direct fluorination with F2 is highly exothermic and can be difficult to control, often requiring higher initiation temperatures and more complex heat management systems. This makes ClF3 a preferred precursor where controlled reaction rates and operational safety are paramount.

Evidence DimensionReaction Initiation Temperature with Uranium Metal
Target Compound Data50-80 °C (Chlorine Trifluoride)
Comparator Or BaselineElemental Fluorine (F2): Higher, more vigorous reaction requiring stringent control.
Quantified DifferenceLower and more controlled reaction temperature range compared to F2.
ConditionsProduction of Uranium Hexafluoride (UF6) from uranium metal.

The lower, more controlled reaction temperature reduces process complexity, enhances safety, and simplifies thermal management in the production of UF6 for the nuclear industry.

High-Efficiency Semiconductor Cleaning Without Plasma Activation

Chlorine trifluoride is highly effective for cleaning chemical vapor deposition (CVD) chambers, offering a key advantage over common alternatives like nitrogen trifluoride (NF3). ClF3 thermally dissociates and reacts with silicon-based residues at chamber temperatures without requiring plasma. This enables efficient cleaning of chambers not equipped for plasma generation. In contrast, NF3 and perfluorocarbons (PFCs) require remote or in-situ plasma to generate the reactive fluorine radicals needed for efficient cleaning. The ability of ClF3 to perform plasmaless cleaning simplifies the process, reduces equipment damage from ion bombardment, and expands its utility to a wider range of CVD tools.

Evidence DimensionActivation Method for Chamber Cleaning
Target Compound DataThermal (No plasma required)
Comparator Or BaselineNitrogen Trifluoride (NF3): Plasma activation required for efficient cleaning.
Quantified DifferenceQualitative: Enables effective cleaning in non-plasma capable systems.
ConditionsIn-situ cleaning of silicon-based deposits from CVD chamber walls.

This allows for efficient cleaning of CVD chambers that are not plasma-equipped, broadening its applicability and avoiding potential plasma-induced damage to chamber components.

Plasmaless Cleaning of CVD and Etch Chambers

For semiconductor fabrication facilities utilizing CVD or etch chambers that are not equipped with plasma sources, ClF3 is a primary choice for in-situ cleaning. Its ability to thermally decompose and aggressively remove silicon, silicon dioxide, and tungsten silicide deposits without plasma activation allows for rapid and effective chamber maintenance, minimizing downtime and extending the life of chamber components.

Fluorination Processes Requiring Non-Cryogenic Gas Handling

In industrial or laboratory setups where a highly energetic fluorinating agent is required but the installation of cryogenic infrastructure is cost-prohibitive or impractical, ClF3 serves as a valuable alternative to elemental fluorine. Its delivery in standard pressurized cylinders simplifies storage and integration into existing gas handling systems for applications like the synthesis of metal fluorides or surface passivation.

Controlled Production of Volatile Metal Fluorides

In applications such as nuclear fuel reprocessing, the conversion of uranium metal to volatile uranium hexafluoride (UF6) is more controllable with ClF3 than with elemental fluorine. The milder reaction conditions enabled by ClF3 enhance process safety and simplify reactor design, making it the right choice for this highly specialized and critical industrial process.

Physical Description

Chlorine trifluoride appears as a colorless gas or green liquid with a pungent odor. Boils at 53°F. It reacts with water to form chlorine and hydrofluoric acid with release of heat. Contact with organic materials may result in spontaneous ignition. It is corrosive to metals and tissue. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects. Under prolonged exposure to fire or intense heat the container may violently rupture and rocket.
NEARLY COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.
Colorless gas or a greenish-yellow liquid (below 53°F) with a somewhat sweet, suffocating odor.
Colorless gas or a greenish-yellow liquid (below 53°F) with a somewhat sweet, suffocating odor. [Note: Shipped as a liquefied compressed gas.]

Color/Form

COLORLESS GAS; LIQUID IS YELLOW-GREEN IN COLOR; SOLID IS WHITE
Colorless gas or a greenish-yellow liquid (below 53 degrees F) [Note: Shipped as a liquefied compressed gas].

XLogP3

2.5

Boiling Point

53 °F at 760 mm Hg (USCG, 1999)
11.75 °C
12 °C
53°F

Vapor Density

More than three times that of air
Relative vapor density (air = 1): 3.18
3.21

Density

1.85 at 51.8 °F (USCG, 1999)
1.825 g/mL @ boiling point (liquid)
1.85 at 51.8°F
1.77 (Liquid at 53°F)
3.21(relative gas density)

Odor

SOMEWHAT SWEET, SUFFOCATING ODOR
Sweet, irritating odor.
Somewhat sweet, suffocating odor.

Melting Point

-105 °F (USCG, 1999)
-76.34 °C
-76 °C
-105°F

UNII

921841L3N0

GHS Hazard Statements

Aggregated GHS information provided by 116 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H270 (100%): May cause or intensify fire;
oxidizer [Danger Oxidizing gases];
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.4 atm (NIOSH, 2016)
10 mm Hg at -71.8 °C; 400 mm Hg at -4.9 °C; 760 mm Hg at 11.5 °C
1.4 atm

Pictograms

Environmental Hazard Acute Toxic

Oxidizer;Compressed Gas;Corrosive;Acute Toxic;Environmental Hazard

Impurities

F2, HF, ClF, and Cl2

Other CAS

7790-91-2

Wikipedia

Chlorine trifluoride

Use Classification

Fire Hazards -> Reactive - 3rd degree

Methods of Manufacturing

Produced commercially by the continuous gas-phase reaction of chlorine and fluorine in a nickel reactor at 290 °C
MAY BE PURIFIED BY DISTILLATION IN SUITABLE STEEL APPARATUS

General Manufacturing Information

Chlorine fluoride (ClF3): ACTIVE
As of 1993, Air Products and Chemicals, Inc was the only US produce

Analytic Laboratory Methods

INVESTIGATION WAS MADE TO DETERMINE USE OF ABSORPTION SPECTROSCOPY TO ANALYZE TOXIC GASES & VAPORS ASSOCIATED WITH ROCKET PROPELLANTS USED BY AIR FORCE.

Storage Conditions

Store in a cool, dry, well-ventilated location. Keep cylinders restrained. Separate from water, organic matter, glass, asbestos, sand, chlorofluorocarbons, acids, alkalies, halogens, slats, metal oxides. Outside or detached storage is preferred.

Stability Shelf Life

.../Unstable/ in moist air...

Dates

Last modified: 07-20-2023

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